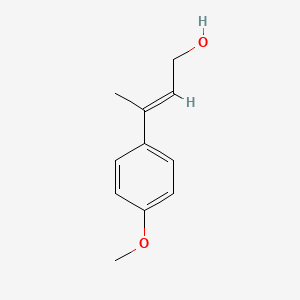![molecular formula C10H20O5Si B14281701 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one CAS No. 161455-61-4](/img/structure/B14281701.png)
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one is an organic compound that features a unique combination of functional groups, including a silyl ether and a lactone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one typically involves the reaction of a suitable lactone precursor with a silylating agent. One common method involves the use of chlorodimethylisopropoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The lactone can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alcohols, thiols, or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various silyl ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one involves its reactivity towards various nucleophiles and electrophiles. The silyl ether group can be cleaved under acidic or basic conditions, releasing the active lactone moiety. This lactone can then participate in further chemical reactions, targeting specific molecular pathways depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one: Unique due to the combination of silyl ether and lactone functional groups.
2,2-Dimethoxypropane: Used as a water scavenger in water-sensitive reactions.
2,4-Dinitrophenylhydrazine: Used in the formation of hydrazones for the identification of carbonyl compounds.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
161455-61-4 |
|---|---|
Formule moléculaire |
C10H20O5Si |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
4-[dimethoxy(propan-2-yloxy)silyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H20O5Si/c1-7(2)15-16(12-4,13-5)9-6-10(11)14-8(9)3/h7-9H,6H2,1-5H3 |
Clé InChI |
WABRVPFXGJHAOO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(=O)O1)[Si](OC)(OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
